molecular formula C9H7F3N2O4 B13026438 Ethyl 3-nitro-5-(trifluoromethyl)picolinate

Ethyl 3-nitro-5-(trifluoromethyl)picolinate

Cat. No.: B13026438
M. Wt: 264.16 g/mol
InChI Key: MBGJVFKCXVCDTR-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7F3N2O4 It is a derivative of picolinic acid, characterized by the presence of a nitro group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitro-5-(trifluoromethyl)picolinate typically involves the nitration of ethyl 3-chloro-5-(trifluoromethyl)picolinate. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes chlorination, nitration, and esterification steps, each requiring specific reaction conditions and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 3-amino-5-(trifluoromethyl)picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Ethyl 3-nitro-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-5-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.

Comparison with Similar Compounds

Ethyl 3-nitro-5-(trifluoromethyl)picolinate can be compared with other similar compounds such as:

    Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

The presence of both a nitro group and a trifluoromethyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups imparts distinct physicochemical properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C9H7F3N2O4

Molecular Weight

264.16 g/mol

IUPAC Name

ethyl 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7F3N2O4/c1-2-18-8(15)7-6(14(16)17)3-5(4-13-7)9(10,11)12/h3-4H,2H2,1H3

InChI Key

MBGJVFKCXVCDTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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